2'-Bromo-3,4,5,6-tetrahydro-2,3'-bipyridine
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Overview
Description
2’-Bromo-3,4,5,6-tetrahydro-2,3’-bipyridine is a bipyridine derivative that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromine atom at the 2’ position and a tetrahydro structure, which distinguishes it from other bipyridine derivatives. Its unique structure makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2’-Bromo-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the use of brominated pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method provides a high yield of the desired bipyridine derivative. Industrial production methods often involve similar catalytic processes, ensuring high efficiency and scalability.
Chemical Reactions Analysis
2’-Bromo-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings, forming complex bipyridine structures.
Scientific Research Applications
2’-Bromo-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Bromo-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal centers, influencing the reactivity and selectivity of catalytic processes. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2’-Bromo-3,4,5,6-tetrahydro-2,3’-bipyridine can be compared with other bipyridine derivatives such as:
6-Bromo-1’,2’,3’,4’-tetrahydro-2,5’-Bipyridine: Similar in structure but differs in the position of the bromine atom.
6,6’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of a bromine atom, leading to different reactivity and applications.
2-Bromo-6-(2-pyridyl)pyridine: Another brominated bipyridine with different substitution patterns.
The uniqueness of 2’-Bromo-3,4,5,6-tetrahydro-2,3’-bipyridine lies in its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11BrN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-bromo-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C10H11BrN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7H,1-2,5-6H2 |
InChI Key |
SPRFGPPOZSASIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
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